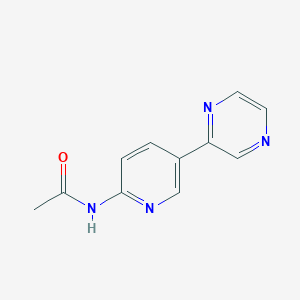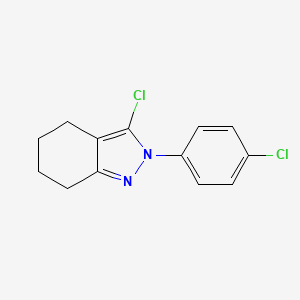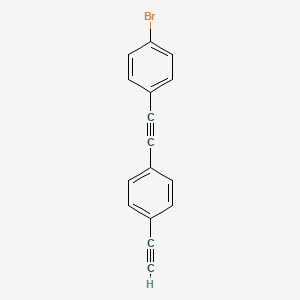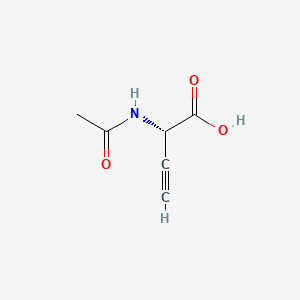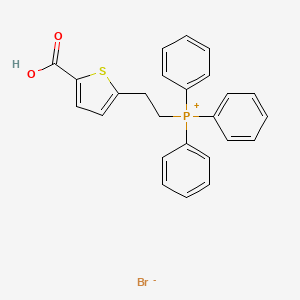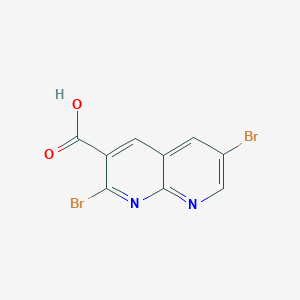
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene
Vorbereitungsmethoden
The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,3,3-Trimethylindolenine: Used in organic synthesis and as a reactant in various chemical reactions.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in materials science and chemistry.
Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C23H23NO |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+ |
InChI-Schlüssel |
DTPLBBMEWNNVFO-LBNBPBRMSA-N |
Isomerische SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



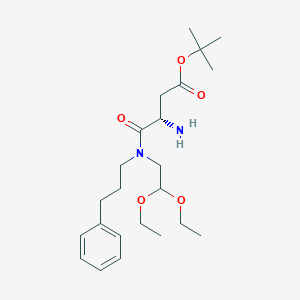
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
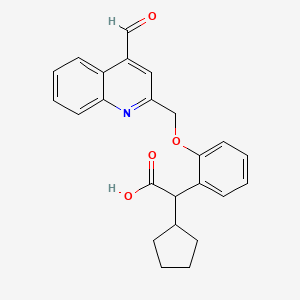
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
